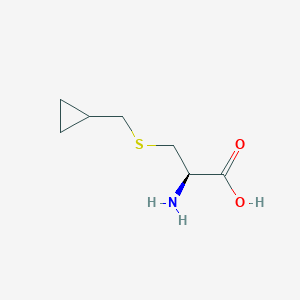R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid
CAS No.: 530123-51-4
Cat. No.: VC2684965
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 530123-51-4 |
|---|---|
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | (2R)-2-amino-3-(cyclopropylmethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C7H13NO2S/c8-6(7(9)10)4-11-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
| Standard InChI Key | SSOBZJBDQBTDKS-LURJTMIESA-N |
| Isomeric SMILES | C1CC1CSC[C@@H](C(=O)O)N |
| SMILES | C1CC1CSCC(C(=O)O)N |
| Canonical SMILES | C1CC1CSCC(C(=O)O)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid is identified by several synonyms in the scientific literature, reflecting its structure and stereochemistry. The compound is registered with PubChem CID 58681528 and carries multiple systematic names that describe its chemical configuration . The primary identification details are summarized in Table 1.
Table 1: Identification Parameters of R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid
| Parameter | Value |
|---|---|
| PubChem CID | 58681528 |
| Registry Number | 530123-51-4 |
| IUPAC Name | (2R)-2-amino-3-(cyclopropylmethylsulfanyl)propanoic acid |
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| InChIKey | SSOBZJBDQBTDKS-LURJTMIESA-N |
This compound is also known as S-(Cyclopropylmethyl)-L-cysteine, highlighting its relationship to the amino acid cysteine with a cyclopropylmethyl modification at the sulfur position .
Structural Characteristics
The structure of R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid consists of several key components that define its chemical behavior:
-
A central alpha-carbon with R-stereochemistry (corresponding to L-configuration in amino acid terminology)
-
An amino group (-NH2) attached to the alpha-carbon
-
A carboxylic acid group (-COOH)
-
A methylsulfanyl linkage (-CH2-S-) connecting the amino acid backbone to the cyclopropyl ring
-
A cyclopropyl ring (C3H5) as the terminal structural element
The compound's SMILES notation, C1CC1CSCC@@HN, encodes this structural information in a linear format, with the @@ notation specifically indicating the R-stereochemistry at the alpha-carbon .
Physical and Chemical Properties
Based on its chemical structure, R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid would be expected to exhibit both hydrophilic and hydrophobic characteristics. Its amino and carboxylic acid groups contribute to water solubility, while the cyclopropyl ring provides a degree of lipophilicity. The compound was first documented in scientific databases in 2012, with the most recent modification to its record occurring in February 2025 .
Analytical Profile
Structural Representation
For biochemical classification purposes, R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid can be represented in various notations suitable for protein and peptide chemistry:
Table 2: Biochemical Notation Systems for R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid
| Notation System | Representation |
|---|---|
| IUPAC Condensed | H-Cys(CH2cPr)(CH2cPr)-OH |
| HELM Notation | PEPTIDE1{[C1CC1CSCC@@HN]}$$$$ |
These notation systems facilitate the compound's integration into biochemical databases and its use in peptide synthesis documentation .
Comparative Analysis
Comparison with Related Compounds
Several compounds share structural similarities with R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid, though with distinct differences that likely affect their biological activity.
Table 3: Comparison with Structurally Related Compounds
Structure-Activity Relationship Considerations
Based on comparative analysis, several structural features might influence the biological activity of R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid:
-
The R-stereochemistry (L-configuration in amino acid terminology) is typically associated with biological recognition in protein systems
-
The sulfur linkage provides distinct electronic properties compared to purely carbon-based structures
-
The cyclopropyl ring's rigid structure may influence receptor binding or enzymatic interactions
While S-methyl cysteine has documented effects on oxidative stress parameters, including improvements in glutathione levels and antioxidant enzyme activities , the specific impact of the cyclopropylmethyl modification in our target compound remains to be elucidated through dedicated research.
Research Gaps and Future Directions
Current Knowledge Limitations
The available search results reveal significant gaps in the documented research on R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid:
-
Lack of specific biological activity data
-
Limited information on synthesis methods
-
Absence of pharmacokinetic or metabolic studies
-
No documented applications in biological systems
These gaps represent opportunities for future research to expand understanding of this compound's potential utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume